molecular formula C21H24ClF2NO B1663677 3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride CAS No. 202646-03-5

3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride

Cat. No.: B1663677
CAS No.: 202646-03-5
M. Wt: 379.9 g/mol
InChI Key: YOORVSGDAHWVMC-IIPFOPBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AHN 1-055 (hydrochloride) involves the reaction of tropane derivatives with 4-fluorophenyl groups. The process typically includes the following steps:

Industrial Production Methods

Industrial production of AHN 1-055 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

AHN 1-055 (hydrochloride) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

AHN 1-055 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

AHN 1-055 (hydrochloride) exerts its effects by inhibiting the uptake of dopamine. It binds with high affinity to the dopamine transporter, preventing dopamine from being reabsorbed into presynaptic neurons. This leads to an increase in extracellular dopamine levels, enhancing dopaminergic signaling. The molecular targets involved include the dopamine transporter and associated neuronal pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AHN 1-055 (hydrochloride) is unique due to its high affinity for the dopamine transporter and its potential therapeutic applications with lower abuse potential compared to compounds like cocaine. Its specific binding properties and pharmacokinetic profile make it a valuable compound for research and potential therapeutic use .

Properties

CAS No.

202646-03-5

Molecular Formula

C21H24ClF2NO

Molecular Weight

379.9 g/mol

IUPAC Name

(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C21H23F2NO.ClH/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15;/h2-9,18-21H,10-13H2,1H3;1H/t18-,19+,20?;

InChI Key

YOORVSGDAHWVMC-IIPFOPBBSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

SMILES

CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride

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